2-(Methoxycarbonyl)thiophene-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular formula of MTCA is C7H6O4S . The InChI code is 1S/C7H6O4S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3,(H,8,9) .Physical And Chemical Properties Analysis
MTCA is a solid at room temperature . It has a molecular weight of 186.19 . The boiling point is 353.6±27.0C at 760 mmHg, and the melting point is 122-124C .Scientific Research Applications
Organic Synthesis and Catalysis
Palladium-catalyzed Methoxycarbonylation
The versatility of O-methyl S-aryl thiocarbonates, including derivatives of thiophene carboxylic acid, is showcased in palladium-catalyzed methoxycarbonylation reactions. This process, facilitated by copper(I) thiophene-2-carboxylate, demonstrates a mild reaction condition that tolerates a variety of substituents, illustrating its broad utility in esterification of pharmaceutical drugs (Cao et al., 2020).
Rhodium-catalyzed Alkenylation
The rhodium/silver-catalyzed oxidative coupling method allows for the regioselective alkenylation of thiophene carboxylic acids. This catalytic system proves effective with a range of substrates, including brominated thiophenecarboxylic acids, showcasing the potential of thiophene derivatives in synthesizing biaryl scaffolds through decarboxylative C-H/C-H cross-coupling (Iitsuka et al., 2013).
Material Science
Magnetic Behavior in Metal-Organic Frameworks
Thiophene-based metal-organic frameworks (MOFs) incorporating thiophene carboxylic acid ligands have been developed, exhibiting diverse structural properties. These frameworks are explored for their magnetic behaviors, with some showing single-molecule magnet (SMM)-like behaviors, highlighting the influence of thiophene derivatives on the magnetic properties of materials (Liu et al., 2014).
Pharmaceutical Research
Bacterial Acetyl-CoA Carboxylase Inhibitors
Novel thiourea derivatives, featuring a 3-(methoxycarbonyl)thiophene pharmacophore, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrate potent inhibition against various bacterial strains by targeting the bacterial acetyl-CoA carboxylase, offering insights into the design of new antimicrobials (Vikram et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-methoxycarbonylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKOQFSMGITOGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552063 |
Source
|
Record name | 2-(Methoxycarbonyl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)thiophene-3-carboxylic acid | |
CAS RN |
115777-72-5 |
Source
|
Record name | 2-(Methoxycarbonyl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methoxycarbonyl)thiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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